molecular formula C11H13ClO2 B13039038 4-(Tert-butoxy)-3-chlorobenzaldehyde

4-(Tert-butoxy)-3-chlorobenzaldehyde

Cat. No.: B13039038
M. Wt: 212.67 g/mol
InChI Key: FZOZZXZDBFPBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)-3-chlorobenzaldehyde is an organic compound that features a tert-butoxy group and a chlorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3-chlorobenzaldehyde typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethyl benzene. The catalyst used is often sulfuric acid mixed with a quaternary ammonium salt like benzyltriethylammonium chloride .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and is designed to be efficient and easy to control. The reaction materials are dissolved in suitable solvents, and the product is separated and purified using standard techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butoxy)-3-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3-chlorobenzaldehyde involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, while the aldehyde group can participate in nucleophilic addition reactions. The chlorine atom can undergo substitution reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3-chlorobenzaldehyde is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxy]benzaldehyde

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)14-10-5-4-8(7-13)6-9(10)12/h4-7H,1-3H3

InChI Key

FZOZZXZDBFPBGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.